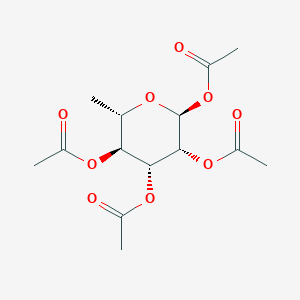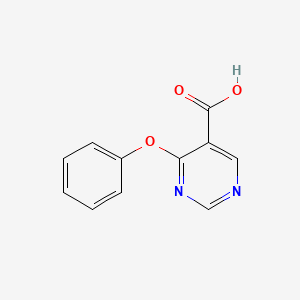![molecular formula C5H8N4O3S2 B12007142 N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 68300-47-0](/img/structure/B12007142.png)
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with the molecular formula C5H8N4O3S2 and a molecular weight of 236.273 g/mol It is known for its unique structure, which includes a thiadiazole ring, a sulfonamide group, and an acetamide group
Vorbereitungsmethoden
The synthesis of N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an antibacterial and anticancer agent . In medicine, it is explored for its potential use in treating diseases such as glaucoma and metabolic alkalosis . Additionally, it has applications in the industry as a component in the synthesis of other chemical compounds .
Wirkmechanismus
The mechanism of action of N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body . By inhibiting this enzyme, the compound can reduce intraocular pressure in glaucoma patients and correct metabolic alkalosis . The exact molecular pathways involved in its anticancer and antibacterial effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other similar compounds, such as acetazolamide and sulfamethoxazole . Acetazolamide, like this compound, is a carbonic anhydrase inhibitor used to treat glaucoma and metabolic alkalosis . Sulfamethoxazole is an antibacterial sulfonamide used to treat bacterial infections . The uniqueness of this compound lies in its combined properties of enzyme inhibition and potential anticancer activity .
Eigenschaften
CAS-Nummer |
68300-47-0 |
|---|---|
Molekularformel |
C5H8N4O3S2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
N-[5-(methylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-8-9-5(13-4)14(11,12)6-2/h6H,1-2H3,(H,7,8,10) |
InChI-Schlüssel |
BOWMCVIYCOFFNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)

![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

